molecular formula C8H16N2O4 B557222 (S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 74536-29-1

(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No. B557222
CAS RN: 74536-29-1
M. Wt: 204,22 g/mole
InChI Key: ZSJIIZWMJVWKIR-YFKPBYRVSA-N
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Description

“(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid” is a derivative of the amino acid phenylalanine, with a tert-butoxycarbonyl (Boc) protecting group on the amino group . The molecule contains a core structure similar to the amino acid phenylalanine.


Synthesis Analysis

The synthesis of “(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid” and its derivatives often involves the use of tert-butoxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim] [OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular formula of “(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid” is C8H16N2O4, and its molecular weight is 204.23 g/mol . The IUPAC name is (2S)-3-azaniumyl-2-{[(tert-butoxy)carbonyl]amino}propanoate .


Chemical Reactions Analysis

The tert-butoxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), derived from “(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid”, have been used in dipeptide synthesis. The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .


Physical And Chemical Properties Analysis

“(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid” appears as a white to almost white powder or crystal . It has a melting point of 210°C . The compound is solid at room temperature .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Intermediate in Biotin Synthesis : It is used in the synthesis of key intermediates of Biotin, a vital water-soluble vitamin involved in metabolic cycles related to the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
  • Production of Antimicrobial Compounds : Derivatives synthesized from this compound have shown strong antimicrobial activities against various microorganisms, highlighting its potential in developing new antimicrobial agents (Pund et al., 2020).

Chemical Synthesis and Analysis

  • Creation of Chiral Monomers : This compound is used for synthesizing chiral monomers, essential for creating specific types of polyamides (Gómez et al., 2003).
  • N-tert-Butoxycarbonylation : Its derivatives are crucial in the N-tert-butoxycarbonylation of amines, an important process in the field of organic synthesis (Heydari et al., 2007).

Material Science and Polymer Chemistry

  • Synthesis of Polyacetylenes : It is used in the synthesis and polymerization of novel amino acid-derived acetylene monomers, contributing to the development of new polymeric materials with specific properties (Gao et al., 2003).

Miscellaneous Applications

  • Synthesis of Enantiomers : This compound plays a role in synthesizing enantiomers of specific neuroexcitants, contributing to neuroscience research (Pajouhesh et al., 2000).
  • Quantitative Analysis in Chemistry : The tert-butyloxycarbonyl group, related to this compound, is used in the quantitative analysis of N-blocked amino acids and peptides (Ehrlich-Rogozinski, 1974).

Safety And Hazards

When handling “(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid”, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJIIZWMJVWKIR-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438548
Record name 3-[(tert-Butoxycarbonyl)amino]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid

CAS RN

74536-29-1
Record name 3-[(tert-Butoxycarbonyl)amino]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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